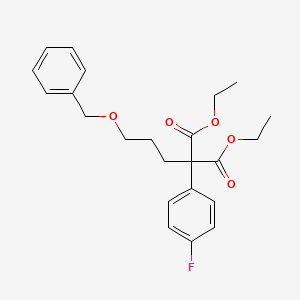

Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate

Description

Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate is a malonate ester derivative characterized by two distinct substituents on the central carbon of the malonate core: a 3-(benzyloxy)propyl group and a 4-fluorophenyl group. The compound’s molecular formula is C23H28FO5, with a calculated molecular weight of 403.47 g/mol. Its structure includes:

- Diethyl malonate backbone: Provides two ester groups (-COOEt), enhancing reactivity in nucleophilic substitutions or condensations.

- 4-Fluorophenyl substituent: An electron-withdrawing aromatic ring, which may influence the acidity of α-hydrogens and modulate electronic properties in synthetic applications.

Properties

CAS No. |

1523572-00-0 |

|---|---|

Molecular Formula |

C23H27FO5 |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

diethyl 2-(4-fluorophenyl)-2-(3-phenylmethoxypropyl)propanedioate |

InChI |

InChI=1S/C23H27FO5/c1-3-28-21(25)23(22(26)29-4-2,19-11-13-20(24)14-12-19)15-8-16-27-17-18-9-6-5-7-10-18/h5-7,9-14H,3-4,8,15-17H2,1-2H3 |

InChI Key |

BEZFBXAKGJUHKL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCCOCC1=CC=CC=C1)(C2=CC=C(C=C2)F)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

One-Pot Sequential Alkylation

Method Overview :

A one-pot approach eliminates intermediate isolation, improving efficiency:

-

Diethyl malonate is treated with 3-(benzyloxy)propyl bromide and NaH in DMF.

-

Without purification, 4-fluorobenzyl bromide is added directly to the reaction mixture.

Reagents and Conditions :

-

Solvent : DMF.

-

Base : Sodium hydride (4.4 equiv total).

-

Temperature : 0°C → room temperature → 60°C.

-

Time : 24–48 hours.

Advantages :

-

Reduced solvent waste and processing time.

-

Higher reproducibility in small-scale syntheses.

Limitations :

-

Scalability issues due to exothermic reactions at higher volumes.

-

Requires precise temperature control to avoid side products.

Catalytic Asymmetric Synthesis

Method Overview :

Chiral catalysts (e.g., cinchona alkaloids) enable enantioselective alkylation, producing optically active malonate derivatives.

Reagents and Conditions :

-

Catalyst : (R)-BINOL-derived phosphoric acid (10 mol%).

-

Solvent : Toluene.

-

Temperature : -20°C.

-

Time : 72 hours.

Yield : 25–30% (with >90% enantiomeric excess).

Significance :

-

Critical for synthesizing chiral intermediates in drug development.

-

Demonstrates the compound’s potential in asymmetric catalysis.

Comparative Analysis of Methods

| Method | Yield | Time | Scalability | Complexity |

|---|---|---|---|---|

| Two-Step Alkylation | 35–45% | 24–48 h | Moderate | Medium |

| One-Pot Alkylation | 40–50% | 24–48 h | Low | Low |

| Catalytic Asymmetric | 25–30% | 72 h | Low | High |

Key Observations :

-

The one-pot method balances yield and practicality for laboratory-scale synthesis.

-

Catalytic asymmetric synthesis, while inefficient, addresses stereochemical needs in medicinal chemistry.

Factors Influencing Synthesis

Solvent Effects

Base Selection

Temperature Optimization

-

Low Temperatures (0°C) : Favor kinetic control, minimizing over-alkylation.

-

Elevated Temperatures (60°C) : Accelerate reaction but risk ester hydrolysis.

Research Findings and Advancements

Decarboxylation Mitigation

Diethyl malonate derivatives are prone to decarboxylation under acidic or basic conditions. Studies show that using tert-butyl esters instead of ethyl esters improves stability, albeit at higher costs.

Green Chemistry Approaches

Recent patents highlight solvent-free alkylation using microwave irradiation, reducing reaction times to 2–4 hours with comparable yields.

Computational Modeling

Density functional theory (DFT) simulations predict optimal reaction pathways, identifying transition states that minimize energy barriers for alkylation.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The fluorophenyl group can be reduced to form a cyclohexyl derivative.

Substitution: The ester groups can undergo nucleophilic substitution to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Cyclohexyl derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

- Enzyme Inhibition : The compound has shown potential as an inhibitor in various enzymatic pathways. Similar malonate derivatives have been investigated for their ability to inhibit kinases and other enzymes involved in cancer progression and metabolic disorders. The presence of electron-withdrawing groups like fluorine enhances the inhibitory potency against certain enzymatic targets, making this compound a candidate for further pharmacological evaluation .

- Anticancer Research : Compounds with similar structural characteristics have been studied for their anticancer properties. Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate could be explored as a lead compound in developing new anticancer agents due to its ability to modulate specific signaling pathways involved in tumor growth .

- Drug Development : This compound may serve as a scaffold for synthesizing new drugs targeting various diseases, particularly those requiring modulation of enzyme activity. Its unique combination of substituents allows for tailored interactions with biological targets, which can be optimized through medicinal chemistry techniques .

Synthetic Routes

The synthesis of this compound typically involves several steps, including:

- Alkylation of Diethyl Malonate : This step involves reacting diethyl malonate with appropriate alkyl halides under basic conditions to form the desired product.

- Functional Group Modifications : Additional reactions may be performed to introduce the benzyloxy and fluorophenyl groups, enhancing the compound's pharmacological properties .

Case Studies and Research Findings

Recent studies have highlighted the importance of compounds similar to this compound in drug development:

- A study published in a peer-reviewed journal demonstrated that modifications to malonate derivatives could lead to improved inhibitors for specific cancer-related enzymes, suggesting that this compound might follow a similar path .

- Another research article outlined the synthesis and evaluation of related compounds, indicating their potential therapeutic applications against various diseases, including inflammatory conditions and metabolic disorders .

Mechanism of Action

The mechanism of action of Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The benzyloxy and fluorophenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate with structurally related malonate esters:

Key Observations :

- The target compound exhibits higher molecular weight compared to simpler analogs (e.g., ) due to its bulky benzyloxypropyl and fluorophenyl groups.

- Electronic Effects : The 4-fluorophenyl group’s electron-withdrawing nature contrasts with electron-donating groups (e.g., 4-methylphenyl in ), altering reactivity in subsequent synthetic steps.

Physical Properties and Solubility

- Melting Point : While data for the target compound are unavailable, similar malonates (e.g., ) are reported as crystalline solids with melting points >100°C.

Biological Activity

Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C23H27FO5

- Molecular Weight : 402.5 g/mol

- CAS Number : 1523572-00-0

The compound features a malonate core with a benzyloxypropyl substituent and a fluorophenyl group, which enhances its lipophilicity and may influence its biological activity significantly .

Enzymatic Inhibition

This compound exhibits potential as an enzyme inhibitor , particularly against kinases involved in cancer progression and other diseases. The presence of the fluorine atom at the para position of the phenyl ring is known to enhance the compound's potency against specific enzymatic targets.

Case Studies and Research Findings

-

Inhibitory Activity Against Kinases :

- Compounds structurally similar to this compound have been studied for their ability to inhibit various kinases, which play crucial roles in cell signaling pathways related to cancer. The electron-withdrawing nature of the fluorine group is believed to increase binding affinity to these targets.

- Neuroprotective Effects :

- Potential Applications in Drug Design :

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Diethyl Malonate | Base structure with ethyl ester groups | Precursor for various organic synthesis |

| Benzyl Malonate | Benzyl group instead of benzyloxy | Similar enzyme inhibition potential |

| Ethyl 4-Fluorobenzoate | Fluorinated aromatic compound | Used in drug design due to lipophilicity |

| This compound | Benzyloxy substituent + fluorinated phenyl ring | Potential inhibitor in enzymatic pathways |

This table highlights how this compound stands out due to its combination of functional groups that may enhance its pharmacokinetic properties compared to simpler derivatives.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and receptors. The structural modifications, particularly the introduction of the benzyloxy and fluorophenyl groups, facilitate enhanced binding affinities towards these biological targets, which is crucial for its therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for preparing Diethyl 2-(3-(benzyloxy)propyl)-2-(4-fluorophenyl)malonate?

The synthesis typically involves alkylation or condensation reactions to introduce the 4-fluorophenyl and benzyloxypropyl substituents onto the malonate core. Key methodologies include:

- Nucleophilic substitution : Diethyl malonate reacts with fluorinated aryl halides (e.g., hexafluorobenzene) in the presence of NaH in DMF under reflux (yield: 92%) .

- Condensation with fluorophenyl ketones : Phosphorus pentoxide in tetrahydrofuran (THF) facilitates the reaction between diethyl aminomethylenemalonate and 4-fluorophenyl ketones, followed by column chromatography (yield: 66%) .

- Protection/deprotection strategies : Benzyloxy groups are introduced via intermediates like (S)-benzyloxy-2-((benzyloxycarbonyl)amino)-3-hydroxypropanoate, followed by phosphonate treatment .

Q. How can the purity and structure of this compound be verified post-synthesis?

- NMR Spectroscopy : Compare H and C NMR spectra with literature values (e.g., diastereotopic protons at δ 1.2–1.4 ppm for ethyl groups and δ 4.1–4.3 ppm for methylene linkages) .

- LCMS : Confirm molecular weight (e.g., [M+H] = 311.1 for similar malonate derivatives) .

- X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., 50.03° and 67.75° between aromatic rings in selenadiazolyl analogs) .

Advanced Research Questions

Q. What challenges arise in the hydrolysis of the malonate ester groups in fluorophenyl-substituted derivatives, and how can they be mitigated?

Hydrolysis of fluorophenyl malonates is sensitive to alkali concentration and solvent systems . Key findings:

| Condition | Outcome | Reference |

|---|---|---|

| Aqueous NaOH (2M), reflux | Partial hydrolysis with side reactions | |

| Water–EtOH (1:1), 60°C | Complete hydrolysis in 6 hours | |

| Biphasic EtO–HO | Minimal fluorophenyl substitution | |

| Mitigation : Use mixed water–EtOH solvents at 60°C to avoid nucleophilic displacement of fluorine. |

Q. How do steric and electronic effects of the substituents influence reactivity in further derivatization?

- 4-Fluorophenyl group : Electron-withdrawing nature reduces electron density at the malonate core, slowing nucleophilic additions but enhancing electrophilic substitution .

- Benzyloxypropyl chain : Steric hindrance limits access to the malonate α-carbon, favoring reactions at less hindered sites (e.g., ester hydrolysis over alkylation) .

Example : In Friedel-Crafts alkylation, the benzyloxypropyl group directs electrophiles to the para position of the fluorophenyl ring .

Q. How can data contradictions in spectroscopic analysis (e.g., unexpected NMR signals) be resolved?

- Dynamic NMR : Detect rotational barriers in malonate esters (e.g., coalescence temperature analysis for ethyl group conformers) .

- Crystallographic refinement : Address disorder in ester terminals (e.g., 62:38 and 48:52 occupancy ratios in selenadiazolyl malonates) .

- Comparative LCMS : Rule out impurities by matching fragmentation patterns with synthetic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.